

An In-Depth Technical Guide to the Physicochemical Properties of CV-159

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Compound of Interest

Compound Name: CV-159

Cat. No.: B1669345

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Abstract

CV-159 is a notable 1,4-dihydropyridine derivative recognized for its calcium channel antagonistic and anti-calmodulin properties.[1] Primarily investigated for its potential in cardiovascular research, this compound has demonstrated significant anti-inflammatory effects. This guide provides a comprehensive overview of the known physicochemical properties of **CV-159**, detailed experimental methodologies for its biological assessment, and a visualization of its mechanism of action. While specific experimental values for some physicochemical properties of **CV-159** are not publicly available, this document consolidates the existing data and provides context based on the broader class of 1,4-dihydropyridine derivatives.

Physicochemical Properties

CV-159, chemically identified as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester, possesses a unique molecular structure that contributes to its biological activity.[2]

Table 1: Physicochemical Data for **CV-159**

Property	Value	Source
Chemical Name	1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester	[2]
CAS Number	86384-98-7	[1][3]
Molecular Formula	C ₃₁ H ₃₄ N ₄ O ₇	[3]
Molecular Weight	574.62 g/mol	[3]
Storage Temperature	2-8°C	[3]

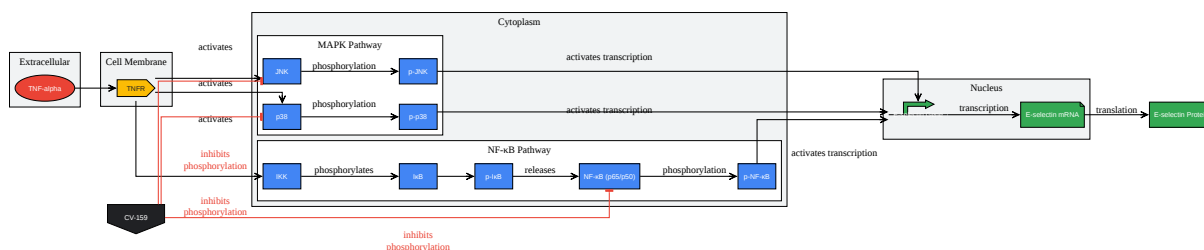
Note: Experimental data for properties such as melting point, boiling point, solubility, and pKa for **CV-159** are not readily available in the reviewed literature. General properties of 1,4-dihydropyridine derivatives suggest they are often crystalline solids with low aqueous solubility.

Biological Activity and Mechanism of Action

CV-159 exhibits potent anti-inflammatory effects by selectively interfering with tumor necrosis factor-alpha (TNF- α) induced signaling pathways in endothelial cells. It has been shown to inhibit the expression of E-selectin, a key adhesion molecule involved in inflammatory responses.[1] This inhibition is achieved through the suppression of the phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and the p65 subunit of nuclear factor-kappa B (NF- κ B).[1]

Signaling Pathway of CV-159 Action

The following diagram illustrates the signaling cascade initiated by TNF- α , leading to E-selectin expression and the inhibitory role of **CV-159**.



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TNF-α signaling pathway and **CV-159**'s inhibitory action.

Experimental Protocols

The following sections detail generalized protocols for the key experiments used to characterize the biological activity of **CV-159**.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a standard model for studying endothelial cell biology and inflammatory responses.

- Preparation of Culture Vessels: Culture flasks or plates are coated with a sterile solution of 0.1% gelatin or fibronectin to promote cell attachment.

- **Thawing and Seeding:** Cryopreserved HUVECs are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium (EGM). The cells are centrifuged at a low speed (e.g., 200 x g) for 5 minutes. The supernatant is aspirated, and the cell pellet is resuspended in fresh EGM. Cells are then seeded onto the coated culture vessels at a recommended density (e.g., 2,500-5,000 cells/cm²).[\[4\]](#)[\[5\]](#)
- **Incubation and Maintenance:** Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days until the cells reach approximately 80-90% confluency.[\[4\]](#)

Western Blotting for Phosphorylated Proteins (p-JNK, p-p38, p-NF-κB)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

- **Cell Lysis:** HUVECs are treated with **CV-159** for a specified time, followed by stimulation with TNF-α. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to pellet cellular debris.[\[6\]](#)
- **Protein Quantification:** The protein concentration of the supernatant is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[\[6\]](#)
- **Gel Electrophoresis and Transfer:** An equal amount of protein from each sample is mixed with Laemmli buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight. Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[\[6\]](#)
- **Immunoblotting:** The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of JNK, p38, and NF-κB p65. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[\[6\]](#)

- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.[\[6\]](#)

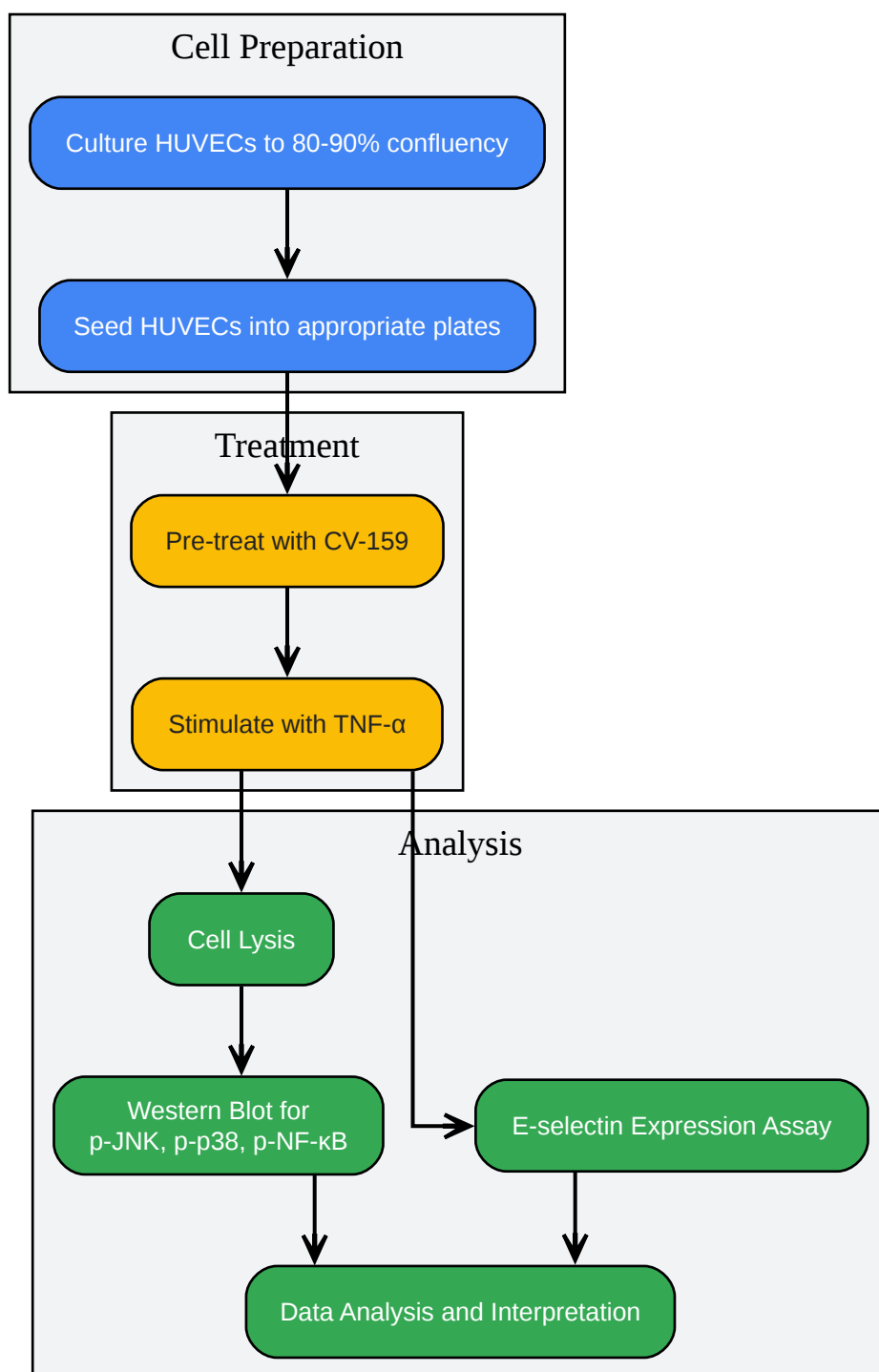
E-selectin Expression Assay

This assay measures the amount of E-selectin expressed on the surface of HUVECs.

- Cell Treatment: HUVECs are cultured in 96-well plates and pre-treated with various concentrations of **CV-159** before stimulation with TNF- α .
- Immunoassay (ELISA-based):
 - The cells are fixed with a suitable fixative (e.g., paraformaldehyde).
 - The wells are blocked to prevent non-specific antibody binding.
 - A primary antibody specific for human E-selectin is added to the wells and incubated.
 - After washing, an HRP-conjugated secondary antibody is added.
 - A substrate solution is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of E-selectin expressed.[\[7\]](#)

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of **CV-159** on TNF- α -induced inflammation in HUVECs.



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General experimental workflow for **CV-159** studies.

Conclusion

CV-159 is a promising 1,4-dihydropyridine derivative with significant anti-inflammatory properties. Its ability to inhibit the TNF- α -induced expression of E-selectin by targeting the JNK, p38, and NF- κ B signaling pathways highlights its potential as a therapeutic agent for inflammatory conditions. While a complete physicochemical profile is not yet publicly available, the existing data provides a solid foundation for further research and development. The experimental protocols and workflows detailed in this guide offer a framework for future investigations into the biological activities of **CV-159** and similar compounds.

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